2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole
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Overview
Description
2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is a heterocyclic compound that features both a furan and an imidazole ring. The presence of a bromine atom on the furan ring and a methyl group on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole typically involves the bromination of furan derivatives followed by the formation of the imidazole ring. One common method involves the bromination of 2-furanmethanol to obtain 5-bromo-2-furanmethanol, which is then subjected to cyclization with methylamine and formaldehyde under acidic conditions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form 2-(furan-2-YL)-1-methyl-1H-imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hypervalent iodine compounds can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(furan-2-YL)-1-methyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is not fully understood. it is believed to interact with biological molecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The bromine atom may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-YL)-1H-imidazole: Lacks the methyl group on the imidazole ring.
2-(5-Chlorofuran-2-YL)-1-methyl-1H-imidazole: Has a chlorine atom instead of bromine.
2-(5-Bromothiophene-2-YL)-1-methyl-1H-imidazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is unique due to the combination of the bromine-substituted furan ring and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-5-4-10-8(11)6-2-3-7(9)12-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOYNGHIXYTABU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560677 |
Source
|
Record name | 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127702-53-8 |
Source
|
Record name | 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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